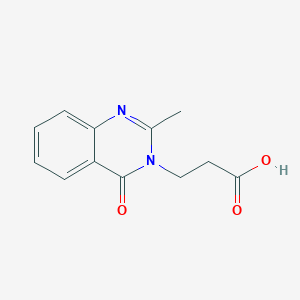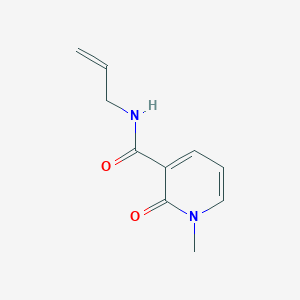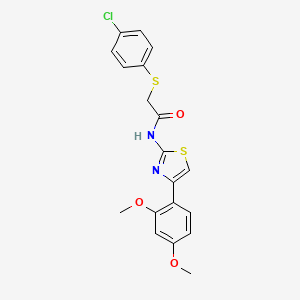
3-(2-Methyl-4-oxo-4H-quinazolin-3-YL)-propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methyl-4-oxo-4H-quinazolin-3-YL)-propionic acid: is a quinazolinone derivative Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-methyl-4-oxo-4H-quinazoline.
Reaction Steps:
Reaction Conditions: The reactions are generally carried out at elevated temperatures (50-100°C) and may require catalysts or specific solvents to enhance the reaction rate and yield.
Industrial Production Methods:
- Industrial production may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the quinazoline ring are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex quinazoline derivatives.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules like proteins and nucleic acids.
Medicine:
- Explored for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.
- Used in drug discovery and development programs to identify new lead compounds.
Industry:
- Utilized in the production of pharmaceuticals and agrochemicals.
- Applied in the development of new materials with specific properties.
作用機序
Molecular Targets and Pathways:
- The compound exerts its effects by interacting with specific enzymes or receptors in biological systems.
- It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access.
- The pathways involved can include signal transduction pathways, metabolic pathways, and gene expression regulation.
類似化合物との比較
- 2-Methyl-4-oxo-4H-quinazolin-3-yl)-acetic acid
- 2-Methyl-4-oxo-4H-quinazolin-3-yl)-benzoic acid
- 1-(3-chlorophenyl)-2-methyl-3-(4-oxo-2-methylquinazolin-3(4H)-yl)isothioureas
Uniqueness:
- 3-(2-Methyl-4-oxo-4H-quinazolin-3-YL)-propionic acid is unique due to the presence of the propionic acid moiety, which can influence its biological activity and solubility properties.
- Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific therapeutic applications.
特性
IUPAC Name |
3-(2-methyl-4-oxoquinazolin-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-8-13-10-5-3-2-4-9(10)12(17)14(8)7-6-11(15)16/h2-5H,6-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKNYUITXQMCRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10876758 |
Source


|
| Record name | 4-OXO-3-QUINAZOLINEPROPIONIC ACID,2-METHYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10876758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-bromophenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2868384.png)
![3-Phenyl-5-[(phenylthio)methyl]isoxazole](/img/structure/B2868385.png)
![2-Chloro-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethan-1-one](/img/structure/B2868387.png)


![2-[1-(Trifluoromethyl)cyclopropyl]piperidine;hydrochloride](/img/structure/B2868393.png)
![1,3-dimethyl-6-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carbonyl)-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2868394.png)
![2-(1,2-benzoxazol-3-yl)-1-{4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B2868395.png)


![(E)-4-[(3-aminopyridin-2-yl)amino]pent-3-en-2-one](/img/structure/B2868399.png)


![N-(benzo[d]thiazol-2-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2868403.png)
